![molecular formula C17H17N3OS2 B5569663 1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)

1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

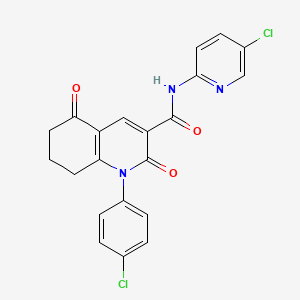

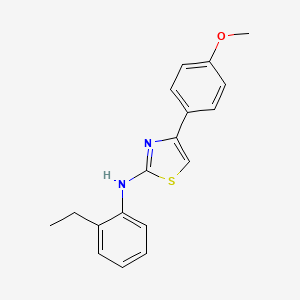

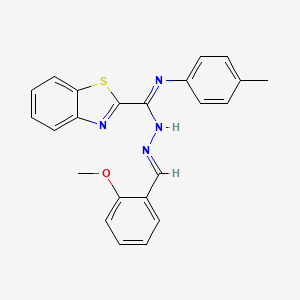

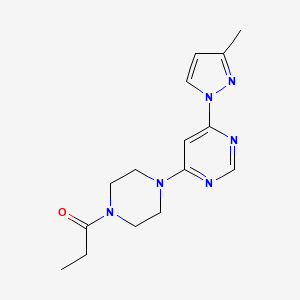

The synthesis of related compounds involves multiple steps including the reaction of 2-bromo-1-phenylethanones with thiazol-2-amine in refluxing acetone to produce 6-phenylimidazo[2,1-b]thiazoles, which are then reacted with chloroacetylchloride in 1,4-dioxane to yield ethanones. These intermediates can be further reacted with thioureas under microwave-assisted conditions to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines (Kamila et al., 2012).

Molecular Structure Analysis

The molecular structure of similar imidazo[2,1-b]thiazoles has been confirmed via spectral comparison and X-ray analysis, providing insights into the substitution patterns and structural arrangements of these compounds (Lantos et al., 1984).

Chemical Reactions and Properties

Imidazo[2,1-b]thiazoles exhibit a range of chemical reactions due to their heterocyclic structure. They can react with aryl isothiocyanates to produce dipolar adducts or with aryl and alkyl isocyanates to form cyclic 2:1 adducts, demonstrating their versatility in chemical synthesis (Bigg et al., 1977).

Physical Properties Analysis

While specific details on the physical properties of 1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone were not directly found, related compounds in the imidazo[2,1-b]thiazole family typically exhibit solid-state properties that can be characterized by X-ray crystallography and various spectroscopic techniques to understand their stability and structure (Afshar et al., 1987).

Chemical Properties Analysis

The chemical properties of imidazo[2,1-b]thiazoles, including their reactivity with different chemical agents, provide insights into their potential applications in synthesis and drug design. Their ability to form stable compounds with a variety of reagents highlights the chemical versatility and potential utility of these compounds in further chemical and pharmacological studies (Yen & Wang, 2004).

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

1-[(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone and its derivatives have been investigated for their anti-inflammatory properties. In a study, isomeric dihydroimidazo[2,1-b]thiazoles exhibited potent anti-inflammatory activity in an adjuvant arthritic rat assay, indicating potential therapeutic applications in inflammation-related disorders (Lantos et al., 1984).

Antitumor Activity

Compounds containing the 1-[(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone moiety have shown promising results in antitumor research. A study involving thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety, which includes a similar structure, displayed significant in vitro antitumor activity against various human cancer cell lines. These compounds also demonstrated notable Aurora A kinase and KSP inhibitory activities (Abd El-All et al., 2015).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of compounds related to 1-[(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone. Triazolino[4,3-a]pyrimidines and 5-arylazothiazoles, which share a structural resemblance, have been synthesized and demonstrated high inhibitory growth against both gram-positive and gram-negative bacteria (Abdelhamid et al., 2008).

Antituberculosis Activity

Compounds structurally related to 1-[(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone have shown efficacy in antituberculosis studies. For example, cycloalkylidenehydrazide and 4-aza-1-thiaspiro[4.5]decan-3-one derivatives of imidazo[2][1-b]thiazole were synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis, displaying varying degrees of inhibition (Ulusoy, 2002).

Antioxidant Properties

The antioxidant potential of benzimidazole derivatives, which share structural elements with 1-[(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone, was studied. These derivatives showed significant effects on rat liver microsomal NADPH-dependent lipid peroxidation levels, suggesting potential applications as antioxidants (Kuş et al., 2004).

Anthelmintic Activity

Research into isothiourea derivatives of tetrahydroimidazo[2,1-b]thiazole, a compound similar in structure to 1-[(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone, revealed broad-spectrum anthelmintic activity. These derivatives were found to be effective against nematodes, cestodes, and trematodes, suggesting their potential use in treating parasitic infections (Brewer et al., 1987).

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include testing its activity against various biological targets, studying its mechanism of action, and evaluating its toxicity and safety profile .

Propiedades

IUPAC Name |

1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)sulfanylazepan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c21-14-9-5-2-6-10-20(14)23-16-15(13-7-3-1-4-8-13)18-17-19(16)11-12-22-17/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJELJBXGBMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)SC2=C(N=C3N2C=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5569583.png)

![7-(4-ethylphenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5569589.png)

![methyl 4-[2-(1H-benzimidazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5569596.png)

![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5569637.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)

![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)

![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)

![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)